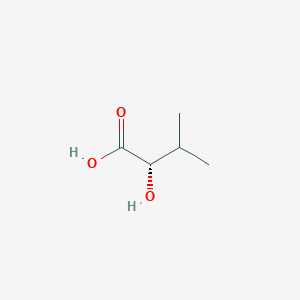

(S)-2-Hydroxy-3-methylbutanoic acid

Vue d'ensemble

Description

(S)-(+)-2-hydroxy-3-méthylbutanoïque : Acide L-α-hydroxyisovalérique , est un composé organique de formule chimique C5H10O3. Il appartient à la classe des acides α-hydroxy et est une molécule chirale. La désignation « S » indique qu'il s'agit de l'énantiomère S de l'acide 2-hydroxy-3-méthylbutanoïque .

Méthodes De Préparation

Voies de synthèse : La synthèse de l'acide (S)-(+)-2-hydroxy-3-méthylbutanoïque implique plusieurs méthodes. Une approche courante est la résolution du mélange racémique à l'aide d'agents de résolution chiraux ou de procédés enzymatiques. Par exemple, l'hydrolyse enzymatique du racémique peut produire l'énantiomère souhaité.

Production industrielle : Les méthodes de production à l'échelle industrielle de ce composé ne sont pas largement documentées. Son utilisation comme bloc de construction chiral dans la synthèse peptidique a suscité un intérêt pour sa préparation.

Analyse Des Réactions Chimiques

Enzymatic Conjugation Reactions

S-2H3MBA undergoes glucuronidation and sulfation mediated by human enzymes, critical for detoxification and metabolite elimination:

Esterification and Protection

- Acetylation : Reacts with acetyl chloride to form (S)-2-acetoxy-3-methylbutyric acid under argon at 65°C (yield: 85–90%) .

- Esterification : Condensation with tert-butanol using DCC/DMAP yields (S)-2-acetoxy-3-methylbutyric tert-butyl ester .

Mitsunobu Reaction

- Epoxide Formation : Reacts with phthalimide (HP) under Mitsunobu conditions (DEAD, PPh₃) to produce (R)-2-(phthalimido-2-oxy)-3-methylbutanoic acid tert-butyl ester, enabling stereochemical inversion .

Peptide Coupling

- Amide Bond Formation : Used in solid-phase peptide synthesis (SPPS) to introduce chiral hydroxy groups into peptide backbones, enhancing conformational stability .

Acid-Base Behavior

The carboxylic acid group (pKa ≈ 3.5) and hydroxyl group (pKa ≈ 15) dictate its reactivity:

- Deprotonation : Forms (S)-2-hydroxy-3-methylbutyrate at physiological pH, acting as a Brønsted acid .

- Salt Formation : Reacts with calcium hydroxide to yield calcium (S)-2-hydroxy-3-methylbutyrate, a stable formulation for industrial applications .

Biochemical Interactions

- Gene Regulation : Derivatives modulate MYC oncogene expression via MAFF/MBP1 protein interactions, showing potential in cancer research .

- Neurotransmitter Analogue : Structural similarity to γ-hydroxybutyrate (GHB) allows interaction with GABAergic systems, though without psychoactive effects .

Stability and Degradation

- Thermal Decomposition : Dehydrates to α,β-unsaturated ketones above 200°C .

- Oxidation : Susceptible to oxidation at the hydroxyl group, forming 3-methyl-2-oxobutanoic acid under strong oxidants (e.g., KMnO₄) .

Reaction Yields and Optimization

Applications De Recherche Scientifique

Pharmaceutical Applications

Peptide Synthesis

(S)-2-Hydroxy-3-methylbutanoic acid serves as a chiral building block in the synthesis of peptides. Its unique structure enhances the stability and bioavailability of therapeutic peptides, making it valuable in drug development for metabolic disorders and other conditions .

Drug Development

The compound is instrumental in designing novel drug candidates. Its amino acid properties allow researchers to explore potential treatments for various metabolic diseases, leveraging its biochemical characteristics to improve drug efficacy and safety .

Biochemical Research

Metabolic Pathway Studies

Researchers utilize this compound to investigate enzyme activity and protein interactions. This research provides insights into metabolic pathways, particularly in conditions like phenylketonuria and other metabolic disorders where this compound acts as a metabolite .

Cancer Research

Recent studies have indicated that derivatives of this compound can influence gene expression related to cancer development. For example, it has been shown to regulate MYC gene expression through specific interactions, offering potential avenues for cancer therapy .

Nutritional Applications

Dietary Supplementation

this compound is explored as a dietary supplement due to its potential benefits in muscle recovery and performance enhancement. It may aid in reducing muscle fatigue and improving exercise performance by modulating energy metabolism .

Functional Foods

This compound can also be used as a food additive or flavor enhancer, contributing to the development of functional foods that promote health and wellness. Its role as a metabolite in various metabolic disorders highlights its importance in nutrition science .

Cosmetic Formulations

The compound is being investigated for its potential benefits in cosmetic chemistry, particularly for skin care products. Its moisturizing and anti-aging properties make it a candidate for innovative formulations aimed at improving skin health .

Data Table: Applications Overview

Case Study 1: Cancer Research

A study utilizing this compound demonstrated its ability to modulate MYC gene expression in cancer models. This research provides insights into how this compound can influence tumor growth dynamics and potential therapeutic strategies against colorectal cancer induced by chronic inflammation .

Case Study 2: Exercise Physiology

In a controlled trial assessing the effects of this compound supplementation on athletic performance, participants showed improved recovery times post-exercise and reduced markers of muscle damage compared to a placebo group. This highlights the compound's potential role in sports nutrition .

Mécanisme D'action

The exact mechanism by which (S)-(+)-2-hydroxy-3-Methylbutyric Acid exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.

Comparaison Avec Des Composés Similaires

(S)-(+)-2-hydroxy-3-méthylbutanoïque : peut être comparé à d'autres acides α-hydroxy, tels que l'acide lactique et l'acide mandélique. Sa singularité réside dans sa stéréochimie spécifique et ses applications.

Activité Biologique

(S)-2-Hydroxy-3-methylbutanoic acid, also known as 2-hydroxyisovaleric acid, is a chiral compound that plays a significant role in various biological processes. This article delves into its biological activity, metabolic pathways, and potential health implications based on recent research findings.

This compound is a metabolite primarily derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. It is found in human urine and is associated with several metabolic disorders, including phenylketonuria and maple syrup urine disease .

The compound is characterized by the following chemical properties:

- Molecular Formula : CHO

- Molecular Weight : 118.13 g/mol

- CAS Number : 615-36-1

Role in Gut Microbiota

Recent studies highlight the role of this compound in modulating gut microbiota and its potential implications for health. It has been shown to influence the proliferation of intestinal epithelial cells (IECs), which are crucial for maintaining gut integrity and function. A study involving Lactobacillus paracasei BD5115 demonstrated that metabolites including this compound promote IEC proliferation through the upregulation of the MYC gene via specific transcription factors .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by influencing short-chain fatty acid (SCFA) pathways. SCFAs are produced by gut bacteria during fiber fermentation and have been associated with various health benefits, including anti-inflammatory effects . This compound's role in SCFA metabolism suggests it may contribute to gut health and systemic inflammation modulation.

Case Studies and Research Findings

- Metabolic Disorders : The presence of this compound in urine has been linked to metabolic disorders such as lactic acidosis and ketoacidosis, highlighting its importance as a biomarker for these conditions .

- Dietary Impact : A study on dietary interventions in hemodialysis patients showed that metabolites related to amino acids, including this compound, were significantly altered, suggesting its role in nutritional status and metabolic health .

Enzymatic Pathways

The metabolism of this compound involves several enzymes that facilitate its conversion into various metabolites:

| Enzyme | Function | Reaction |

|---|---|---|

| Sulfotransferase family cytosolic 2B member 1 | Catalyzes sulfate conjugation | |

| UDP-glucuronosyltransferase 1A1 | Transfers hexosyl groups for detoxification | Converts various substrates into more water-soluble forms for excretion |

Propriétés

IUPAC Name |

(2S)-2-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEWQZIDQIYUNV-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17407-55-5 | |

| Record name | (S)-2-Hydroxy-3-methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17407-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyisovaleric acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017407555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYISOVALERIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUB6H7ST9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (2S)-2-hydroxy-3-methylbutanoic acid in wine aging?

A: Research indicates that (2S)-2-hydroxy-3-methylbutanoic acid is involved in the esterification processes that occur during red wine aging. [] A study analyzing 31 Bordeaux red wines of varying ages found a positive correlation between the age of the wine and the concentration of ethyl (2S)-2-hydroxy-3-methylbutanoate, the ethyl ester of (2S)-2-hydroxy-3-methylbutanoic acid. [] This suggests that (2S)-2-hydroxy-3-methylbutanoic acid gradually esterifies during the aging process, potentially contributing to the evolving flavor profile of the wine.

Q2: How is (2S)-2-hydroxy-3-methylbutanoic acid utilized in the synthesis of natural products?

A: (2S)-2-hydroxy-3-methylbutanoic acid serves as a crucial building block in the synthesis of hapalosin, a naturally occurring macrolide. [] A stereoselective synthetic route utilizes (2S)-2-hydroxy-3-methylbutanoic acid alongside a β-hydroxy-γ-amino acid and another β-hydroxy acid to construct the hapalosin molecule. [] This highlights the importance of (2S)-2-hydroxy-3-methylbutanoic acid as a chiral starting material for synthesizing complex natural products with potential biological activities.

Q3: Is (2S)-2-hydroxy-3-methylbutanoic acid found in natural sources other than wine?

A: Yes, (2S)-2-hydroxy-3-methylbutanoic acid is a structural component of kutznerides, a group of cyclohexadepsipeptides produced by the actinomycete Kutzneria sp. 744. [] Interestingly, different kutzneride analogs exhibit variations in the stereochemistry of the incorporated hydroxy acid. [] For instance, kutznerides 5 and 7 incorporate (2S)-2-hydroxy-3-methylbutanoic acid, while other analogs contain (2S,3aR,8aS)-6,7-dichloro-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid. [] This highlights the diversity of natural product biosynthesis and the role of specific stereoisomers in biological activity.

Q4: Are there analytical techniques to quantify (2S)-2-hydroxy-3-methylbutanoic acid and its ester in complex mixtures?

A: A novel analytical method was developed to accurately quantify substituted acids, including (2S)-2-hydroxy-3-methylbutanoic acid, and their corresponding ethyl esters in wine. [] This method involves a preliminary extraction at basic pH to separate the acid from its ester, preventing potential transesterification during subsequent derivatization steps. [] The extracted compounds are then derivatized into methyl esters and analyzed using gas chromatography, enabling the quantification and differentiation of the acid and its ester in the complex wine matrix. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.